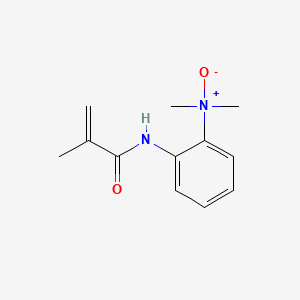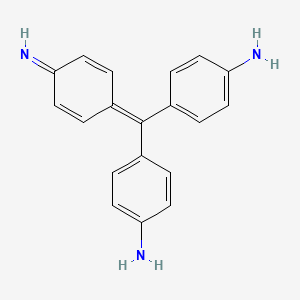
1,4,5-Trihydroxyanthraquinone
描述
1,4,5-Trihydroxyanthraquinone is an organic compound formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. It is one of several isomeric trihydroxyanthraquinones, which are known for their historical significance as dyes .
准备方法
化学反应分析
1,4,5-Trihydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like silver(I) oxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions, where hydroxyl groups are replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified hydroxyl or carbonyl groups .
科学研究应用
1,4,5-Trihydroxyanthraquinone has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other anthraquinone derivatives . In biology and medicine, the compound has shown notable activity against Trypanosoma brucei parasites, making it a potential candidate for treating diseases like African trypanosomiasis . Additionally, it has been studied for its anticancer properties, particularly its ability to inhibit crucial proteins and nucleic acid synthesis in cancer cells . In industry, this compound is used as a dye and coloring agent .
作用机制
The mechanism of action of 1,4,5-Trihydroxyanthraquinone involves its interaction with essential cellular proteins and pathways. In cancer cells, the compound inhibits the activity of key proteins involved in cell proliferation and survival, such as kinases and topoisomerases . It also interferes with nucleic acid synthesis, leading to cell death. In the case of Trypanosoma brucei parasites, the compound disrupts the function of trypanothione reductase, an enzyme crucial for the parasite’s survival .
相似化合物的比较
1,4,5-Trihydroxyanthraquinone is one of several trihydroxyanthraquinones, each with unique properties and applications. Similar compounds include 1,2,4-Trihydroxyanthraquinone (purpurin), 1,2,5-Trihydroxyanthraquinone (oxyanthrarufin), and 1,2,6-Trihydroxyanthraquinone (flavopurpurin) . Compared to these compounds, this compound is unique in its specific arrangement of hydroxyl groups, which influences its chemical reactivity and biological activity .
属性
IUPAC Name |
1,4,5-trihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNCOCERFKSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183791 | |
| Record name | 1,4,5-Trihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-04-8 | |
| Record name | 1,4,5-Trihydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5-Trihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Trihydroxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,5-Trihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5-trihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5-TRIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G8KWJ3JJX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4,5-Trihydroxyanthraquinone a molecule of interest in medicinal chemistry?
A1: Hydroxy-substituted anthraquinones, like this compound, exhibit a range of biological properties making them attractive for drug development. [] For example, research suggests that derivatives of 1,4-dihydroxyanthraquinone, a closely related compound, show promise as anti-trypanosomal agents. []
Q2: How do researchers study the potential of this compound derivatives as drugs?
A2: Scientists utilize a combination of in vitro screening and molecular docking studies. In vitro testing against parasites like Trypanosoma brucei provides insights into the compound's activity and selectivity against human cell lines. [] Molecular docking helps visualize how these compounds might interact with target proteins, such as trypanothione reductase, offering clues about their mechanism of action. []
Q3: Can you provide the structural characterization of this compound?
A3: The molecular formula for this compound is C14H8O5. While the provided abstracts don't explicitly state the molecular weight or detailed spectroscopic data, they highlight its core structure as a trihydroxy-substituted anthraquinone. [, , , ]
Q4: Has this compound been used in the synthesis of other important compounds?
A4: Yes, this compound serves as a key building block in synthesizing more complex molecules. One example is its use in creating dialkyl-substituted derivatives, which hold potential as dichroic dyestuffs. [] Additionally, researchers have explored its alkylation reactions involving nitroalkanes, leading to the synthesis of compounds like digitopurpone and (±)-10-deoxy-γ-rhodomycinone. [, ]
Q5: Is there research investigating the structure-activity relationship (SAR) of this compound derivatives?
A5: While specific SAR details aren't outlined in the provided abstracts, one study examines the tautomerism of substituted 1,4,5-Trihydroxyanthraquinones. [] Understanding how different substituents influence the compound's tautomeric behavior provides valuable information for optimizing its properties and potential applications.
Q6: Beyond its potential in medicinal chemistry, are there other applications for this compound?
A6: Interestingly, this compound is found naturally in the aril of Cassia fistula L. [] This suggests that the compound might have additional roles in nature beyond its potential medicinal uses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-[4-(phenylmethyl)-1-piperazinyl]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223053.png)



![3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid](/img/structure/B1223065.png)

![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;but-2-enedioic acid](/img/structure/B1223067.png)






